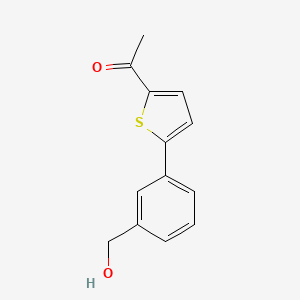

3-(5-Acetylthiophen-2-yl)benzyl alcohol

Description

3-(5-Acetylthiophen-2-yl)benzyl alcohol (CAS: 81443-44-9, molecular formula: C₁₃H₁₂O₂S) is a benzyl alcohol derivative featuring a thiophene ring substituted with an acetyl group at the 5-position. This compound is of interest in organic synthesis and catalysis due to its hybrid aromatic-heterocyclic structure. It is commercially available (e.g., Aroz Technologies, LLC.) at a price of $180.00 per gram .

Properties

IUPAC Name |

1-[5-[3-(hydroxymethyl)phenyl]thiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-9(15)12-5-6-13(16-12)11-4-2-3-10(7-11)8-14/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBHMVVIFXYYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349716-40-0 | |

| Record name | 1-{5-[3-(hydroxymethyl)phenyl]thiophen-2-yl}ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Acetylthiophen-2-yl)benzyl alcohol typically involves multi-step organic reactions. One common method starts with the acetylation of thiophene to form 5-acetylthiophene. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 3-(5-Acetylthiophen-2-yl)benzyl alcohol may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(5-Acetylthiophen-2-yl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The acetyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl alcohol moiety can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Ethyl-substituted thiophene derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(5-Acetylthiophen-2-yl)benzyl alcohol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in polymer chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(5-Acetylthiophen-2-yl)benzyl alcohol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The acetyl and benzyl alcohol groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzyl Alcohol Derivatives

Structural Analogs

Key analogs include benzyl alcohol derivatives with thiophene, furan, or thiazole substituents. A comparative analysis of their molecular properties is provided below:

| Compound Name | Molecular Formula | Molecular Weight | Substituent Features | CAS Number | Price (1g) |

|---|---|---|---|---|---|

| 3-(5-Acetylthiophen-2-yl)benzyl alcohol | C₁₃H₁₂O₂S | 232.3 g/mol | Thiophene with acetyl group | 81443-44-9 | $180.00 |

| 4-(5-Cyanothiophen-2-yl)benzyl alcohol | C₁₂H₉NOS | 215.3 g/mol | Thiophene with cyano group | 81443-44-9 | $320.00 |

| 3-(Thiazol-2-yl)benzyl alcohol | C₁₀H₉NOS | 191.3 g/mol | Thiazole ring | Not specified | $320.00 |

| 3-(5-Nitrothiophen-2-yl)benzyl alcohol | C₁₁H₉NO₃S | 235.3 g/mol | Thiophene with nitro group | Not specified | $320.00 |

| 4-(5-Formylthiophen-2-yl)benzyl alcohol | C₁₂H₁₀O₂S | 218.3 g/mol | Thiophene with formyl group | 81443-44-9 | $180.00 |

Key Observations :

- Electron-withdrawing groups (e.g., acetyl, nitro, cyano) dominate the substituents in thiophene-based analogs, which may reduce electron density on the benzyl alcohol moiety compared to electron-donating groups (e.g., methyl, methoxy) .

- Price variability correlates with synthetic complexity; cyano- and nitro-substituted derivatives are more expensive than acetyl- or formyl-substituted analogs .

Reactivity in Oxidation Reactions

Table 2: Oxidation Yields of Benzyl Alcohol Derivatives (Pt@CHs, 80°C, 3h)

| Entry | Compound (Substituent) | Product | Yield (%) | Reactivity Notes |

|---|---|---|---|---|

| 1 | Benzyl alcohol (no substituent) | Benzaldehyde | 99 | High yield due to unhindered access |

| 2 | 4-(Dimethylamino)benzyl alcohol | 4-(Dimethylamino)benzaldehyde | 80 | Electron-donating group slows oxidation |

| 7 | (4-(Methylthio)phenyl)methanol | Corresponding aldehyde | Reduced | Steric hindrance lowers efficiency |

| 9 | (4-(Trifluoromethyl)phenyl)methanol | 4-(Trifluoromethyl)benzaldehyde | 99 | Strong electron-withdrawing group enhances reactivity |

Relevance to 3-(5-Acetylthiophen-2-yl)benzyl alcohol :

- However, steric hindrance from the thiophene-acetyl structure could reduce catalytic surface interaction, as seen in Entry 7 .

Catalytic Interactions

The Pt@CHs catalyst binds benzyl alcohol derivatives via σ-coordination between the alcohol oxygen and platinum. Back-bonding (involving d-orbitals) stabilizes intermediates but may reduce efficiency if substituents restrict molecular mobility (e.g., methylthio groups) . For 3-(5-Acetylthiophen-2-yl)benzyl alcohol:

- The acetyl group’s conjugation with the thiophene ring may enhance π-backbonding, increasing residence time on the catalyst surface.

- However, the bulky thiophene-acetyl structure could limit optimal alignment with the catalyst’s active sites, similar to Entry 7 .

Biological Activity

3-(5-Acetylthiophen-2-yl)benzyl alcohol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound 3-(5-Acetylthiophen-2-yl)benzyl alcohol features a thiophene ring substituted with an acetyl group and a benzyl alcohol moiety. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzyl alcohol derivatives, including 3-(5-Acetylthiophen-2-yl)benzyl alcohol. These compounds have shown effectiveness against various microbial strains, particularly Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for selected strains are summarized in Table 1.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 64 |

These results indicate that 3-(5-Acetylthiophen-2-yl)benzyl alcohol possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of 3-(5-Acetylthiophen-2-yl)benzyl alcohol has been investigated through various in vitro studies. Research indicates that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The cytotoxic effects on different cancer cell lines are detailed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HepG2 (Liver Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

The biological activity of 3-(5-Acetylthiophen-2-yl)benzyl alcohol is hypothesized to involve several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways, leading to programmed cell death in tumor cells.

- Antioxidant Activity : The presence of the thiophene ring may contribute to antioxidant properties, reducing oxidative stress within cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 3-(5-Acetylthiophen-2-yl)benzyl alcohol in vivo. For instance, a study involving murine models demonstrated that administration of the compound significantly reduced tumor size compared to control groups.

Study Summary:

- Objective : To evaluate the anticancer efficacy in vivo.

- Methodology : Tumor-bearing mice were treated with varying doses of the compound.

- Results : A dose-dependent reduction in tumor volume was observed, with significant differences noted at higher doses (p < 0.05).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.